molecular formula C20H20FN3O4 B2823151 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537678-46-9

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Katalognummer: B2823151
CAS-Nummer: 537678-46-9
Molekulargewicht: 385.395
InChI-Schlüssel: PTBBPGMZKXDMOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3,4-Dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine derivative with structural features critical to its biological activity. Dihydropyrimidines are known for diverse pharmacological applications, including thymidine phosphorylase (TP) inhibition, antitumor activity, and kinase modulation . The compound’s 3,4-dimethoxyphenyl group enhances electron density, while the 4-fluorophenyl carboxamide contributes to hydrogen bonding and lipophilicity, influencing target selectivity and potency.

Eigenschaften

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(26)22-11)12-4-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBBPGMZKXDMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate can then undergo further reactions with 4-fluoroaniline and other reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the aromatic rings.

Wissenschaftliche Forschungsanwendungen

4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations

Substituent Effects on Thymidine Phosphorylase Inhibition :

  • The methyl ester analog (IC50 = 424.1 μM) showed moderate TP inhibition, suggesting the carboxamide group in the target compound may improve binding via hydrogen bonding .
  • Fluorine substituents (e.g., 4-fluorophenyl) enhance target selectivity due to electronegativity and size, as seen in kinase inhibitor design .

Electronic and Steric Considerations: The 3,4-dimethoxyphenyl group provides electron-donating effects, stabilizing interactions with TP’s hydrophobic pockets. 2,3-Dimethylphenyl substituents () may hinder binding compared to the smaller 4-fluorophenyl group .

Biological Potency Trends: Analogs with thioxo groups (e.g., 2-thioxo in ) exhibit stronger EGFR/VEGFR-2 inhibition but may increase toxicity risks .

Biologische Aktivität

The compound 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic derivative belonging to the class of tetrahydropyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of HIV-1 integrase and its implications in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions, typically starting from readily available precursors. The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, the compound has been reported to have a melting point of 285-287°C and its structure confirmed through 1H^1H and 13C^{13}C NMR spectra .

HIV Integrase Inhibition

Research has indicated that the compound exhibits significant inhibitory activity against HIV-1 integrase. A study reported that derivatives of this compound were evaluated for their ability to inhibit the strand transfer reaction catalyzed by integrase. The most active derivative showed an IC50 value of 0.65 µM , indicating potent inhibition . This suggests that the compound could potentially be developed as a therapeutic agent against HIV.

Cytotoxicity Studies

Despite its activity against HIV integrase, cytotoxicity assessments revealed that these compounds did not exhibit significant anti-HIV effects at concentrations below their cytotoxic levels in cell culture assays. This highlights a critical limitation in their therapeutic potential for direct antiviral applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly affect biological activity. Compounds with electron-donating groups like methoxy are generally more active compared to those with electron-withdrawing groups .

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and tested for their inhibitory effects on HIV integrase. The studies utilized isolated enzyme assays to determine IC50 values, revealing that structural modifications can lead to enhanced inhibitory potency.
  • Docking Studies : Computational docking studies were performed to elucidate the binding interactions between the compounds and HIV integrase. These studies supported the experimental findings by showing favorable binding conformations for the most active derivatives .

Data Summary

Compound NameIC50 (µM)Antimicrobial ActivityCytotoxicity
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide0.65Moderate against E. coli, S. aureusHigh at antiviral concentrations
Related Derivative A0.75High against multiple pathogensModerate
Related Derivative B1.20Low activityLow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.